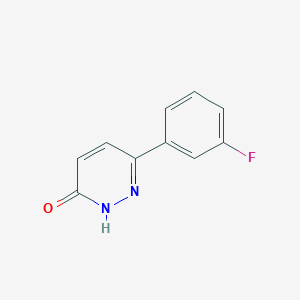

6-(3-Fluorophenyl)pyridazin-3-ol

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-fluorophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEDYBFEPGJXDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

- Lipophilicity : The 3-fluorophenyl group in the target compound likely increases lipophilicity compared to analogs with polar substituents (e.g., hydroxymethyl or methoxy groups). This property may influence membrane permeability and pharmacokinetics .

- Solubility : Analogs like 6-(3,4-dimethoxyphenyl)pyridazin-3-ol and 6-[3-(hydroxymethyl)phenyl]pyridin-3-ol are expected to exhibit higher aqueous solubility due to hydrogen-bonding capabilities of methoxy and hydroxymethyl groups. In contrast, the fluorophenyl derivative may display lower solubility, similar to trifluoromethylated analogs .

- Electronic Effects : Fluorine’s electron-withdrawing nature could stabilize the pyridazine ring, affecting reactivity in substitution reactions. This contrasts with electron-donating groups (e.g., methoxy) in 6-(3,4-dimethoxyphenyl)pyridazin-3-ol .

Vorbereitungsmethoden

Hydrazine and 3-Fluorobenzaldehyde Route

One common method involves the initial formation of 3-fluorophenylhydrazine by reacting 3-fluorobenzaldehyde with hydrazine hydrate. This intermediate then reacts with β-ketoesters or 1,3-dicarbonyl compounds under reflux to form the pyridazin-3-ol ring system.

Reaction Conditions: Reflux in ethanol or acetic acid for several hours, followed by neutralization and isolation of the product.

Yields: Typically moderate to high (60–85%) depending on the exact substrates and conditions.

Advantages: Straightforward, uses commercially available starting materials, and allows for structural variation by changing the aldehyde or diketone components.

Diaza-Wittig Reaction Approach

A more advanced synthetic strategy involves the Diaza-Wittig reaction, which has been reported for the synthesis of substituted pyridazines including hydroxy derivatives.

-

- Oxidation of α-diazo-β-ketoesters using IBX (1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide).

- Formation of phosphazine intermediates using hexamethylphosphorus triamide (HMPT) or tributylphosphine.

- Tandem Diaza-Wittig reaction at room temperature to afford the pyridazine ring.

Yields: Vary from 27% to 85%, with higher yields observed for alkyl and cycloalkyl substituents compared to aryl groups.

Notes: This method allows for the synthesis of 6-substituted-4-hydroxy-3-methoxycarbonyl pyridazines, which can be further modified to obtain this compound derivatives.

Photoredox-Mediated Coupling

Recent advances include photoredox catalysis for the synthesis of fluoropyridines, which can be adapted for pyridazine derivatives.

Method: Coupling of α,α-difluoro-β-iodoketones with silyl enol ethers under photoredox conditions.

Advantages: Mild conditions, high selectivity, and potential for diverse substitution patterns.

Application: While primarily reported for 3-fluoropyridines, this method offers a promising route for fluorinated pyridazine analogs.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Intermediates | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazine + 3-Fluorobenzaldehyde | 3-Fluorobenzaldehyde, hydrazine hydrate, β-ketoester | Reflux in ethanol/acetic acid, several hours | 60–85 | Simple, accessible reagents | Moderate yields, purification needed |

| Diaza-Wittig Reaction | α-Diazo-β-ketoester, IBX, HMPT or P(n-Bu)3 | Room temperature, 16 h | 27–85 | High selectivity, versatile | Requires specialized reagents |

| Photoredox Coupling | α,α-Difluoro-β-iodoketones, silyl enol ethers | Photoredox catalysis, mild conditions | Not fully reported | Mild, selective, novel approach | Less established for pyridazines |

Q & A

Q. Advanced

- Substituent variation : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate electronic effects. For example, 6-(3-Trifluoromethylphenyl)pyridazin-3-ol shows 10-fold higher kinase inhibition due to enhanced lipophilicity .

- Scaffold hopping : Synthesize triazolo-pyridazine hybrids (e.g., 6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-triazolo[4,3-b]pyridazine) to evaluate fused-ring systems’ impact on bioavailability .

Data integration : Use cheminformatics tools (e.g., Schrödinger’s QikProp) to predict ADMET properties early in design .

Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.